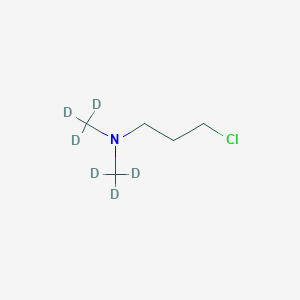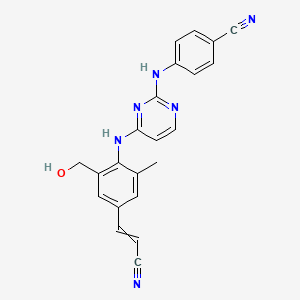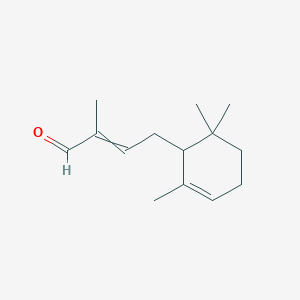
2-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- is an organic compound with the molecular formula C14H22O and a molecular weight of 206.3239 g/mol . It is also known by other names such as Boronia butenal . This compound is characterized by its unique structure, which includes a butenal backbone with a methyl group and a cyclohexenyl group attached.
Méthodes De Préparation
The synthesis of 2-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- typically involves the use of β-ionone as a starting material. The synthetic route includes the following steps :
Condensation and Epoxidation: β-ionone is condensed with methyl chloroformate in the presence of sodium methoxide, followed by epoxidation to form the corresponding epoxy ester.
Hydrolysis and Elimination: The epoxy ester undergoes hydrolysis and elimination of the carbonyl group, followed by molecular rearrangement to yield the final product.
Analyse Des Réactions Chimiques
2-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Applications De Recherche Scientifique
2-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Mécanisme D'action
The mechanism of action of 2-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is known to influence cellular processes and metabolic pathways .
Comparaison Avec Des Composés Similaires
2-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- can be compared with similar compounds such as:
2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: This compound has a similar structure but differs in the functional groups attached to the butenal backbone.
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: Another related compound used in the fragrance industry with distinct chemical properties.
These comparisons highlight the uniqueness of 2-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- in terms of its structure and applications.
Propriétés
Numéro CAS |
68555-62-4 |
|---|---|
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
2-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-enal |
InChI |
InChI=1S/C14H22O/c1-11(10-15)7-8-13-12(2)6-5-9-14(13,3)4/h6-7,10,13H,5,8-9H2,1-4H3 |
Clé InChI |
JJHZLPJQTHPGEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCC(C1CC=C(C)C=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


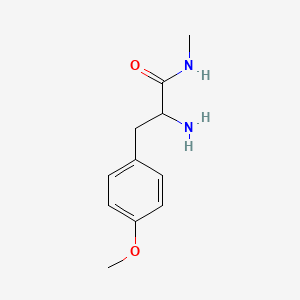
![2-amino-9-[(1R,3S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B13857785.png)
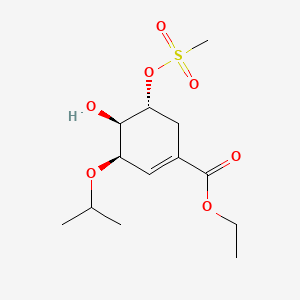
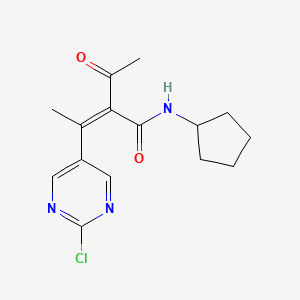



![1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]Pyridine-6-ol](/img/structure/B13857827.png)
![5-[(3-chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13857829.png)
![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13857837.png)

